A Comprehensive Technical Guide to 4-Phenylbutanoyl Chloride
A Comprehensive Technical Guide to 4-Phenylbutanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of 4-Phenylbutanoyl chloride (CAS No. 18496-54-3), a versatile reagent in organic synthesis.[1][2] This document consolidates its chemical and physical properties, safety and handling information, and key synthetic applications. Detailed experimental protocols for its use in intramolecular Friedel-Crafts acylation, as well as its reactions with amines and alcohols, are provided. Furthermore, this guide explores the relevance of 4-Phenylbutanoyl chloride in the synthesis of pharmacologically active compounds, with a focus on derivatives that act as inhibitors of Monoamine Oxidase (MAO) and Diacylglycerol O-acyltransferase 1 (DGAT1). The associated signaling pathways are illustrated to provide context for its application in drug discovery and development.
Chemical and Physical Properties
4-Phenylbutanoyl chloride is a reactive acyl chloride characterized by a phenyl group attached to a four-carbon acyl chain. Its properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 18496-54-3 | [1][2] |
| Molecular Formula | C₁₀H₁₁ClO | [1][2] |
| Molecular Weight | 182.65 g/mol | [1] |
| Appearance | White to light yellow to light orange powder to crystal | |
| Boiling Point | 273 °C (at 760 mmHg) | [2] |
| 122 °C (at 12 mmHg) | ||
| Density | 1.11 g/cm³ (at 20°C) | |
| Flash Point | 115 °C | |
| Solubility | Reacts with water. | [3] |
| InChI Key | VQDQISMDUHBUFF-UHFFFAOYSA-N | [1][2] |
| SMILES | C1=CC=C(C=C1)CCCC(=O)Cl | [1] |
Safety and Handling
4-Phenylbutanoyl chloride is a corrosive and moisture-sensitive compound that requires careful handling in a laboratory setting.
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Hazard Statements : Causes severe skin burns and eye damage. May be corrosive to metals.[1]
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Precautionary Statements :
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Wear protective gloves, protective clothing, eye protection, and face protection.
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Wash skin thoroughly after handling.
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Store in a cool, dark place under an inert gas.
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Keep only in the original container.
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In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.
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In case of fire, use dry chemical, carbon dioxide, or foam for extinction.
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Key Synthetic Applications and Experimental Protocols
4-Phenylbutanoyl chloride is a valuable building block for the synthesis of a variety of organic molecules, particularly those with a tetralone core structure, as well as amides and esters.
Intramolecular Friedel-Crafts Acylation: Synthesis of α-Tetralone
A primary application of 4-phenylbutanoyl chloride is its intramolecular cyclization via a Friedel-Crafts acylation reaction to form α-tetralone, a key intermediate in the synthesis of various pharmaceuticals.
Reaction Scheme:
Caption: Intramolecular Friedel-Crafts acylation of 4-Phenylbutanoyl chloride.
Experimental Protocol:
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Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a gas absorption trap, place 32.8 g (0.2 mole) of γ-phenylbutyric acid and 20 cc (32 g, 0.27 mole) of thionyl chloride.
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Acid Chloride Formation : Gently heat the mixture on a steam bath until the acid melts. The reaction will proceed exothermically. After the evolution of hydrogen chloride ceases (approximately 25-30 minutes), warm the mixture on the steam bath for an additional 10 minutes. Remove excess thionyl chloride under reduced pressure.
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Friedel-Crafts Acylation : Cool the resulting 4-phenylbutanoyl chloride and add 175 cc of carbon disulfide. Cool the solution in an ice bath. Rapidly add 30 g (0.23 mole) of anhydrous aluminum chloride in one portion and immediately connect the flask to the reflux condenser.
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Reaction Completion : Once the initial rapid evolution of hydrogen chloride subsides, slowly warm the mixture to the boiling point on a steam bath and heat for 10 minutes with occasional shaking.
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Work-up : Cool the reaction mixture to 0°C and decompose the aluminum chloride complex by the careful addition of 100 g of ice, followed by 25 cc of concentrated hydrochloric acid.
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Purification : Transfer the mixture to a larger flask and steam-distill to remove carbon disulfide. The α-tetralone will then distill with the steam. Separate the oily product and extract the aqueous layer with benzene. Combine the organic layers, remove the solvent, and distill the residue under reduced pressure to yield α-tetralone.
Amide Synthesis: Reaction with Anilines
4-Phenylbutanoyl chloride readily reacts with primary and secondary amines to form the corresponding amides. The following is a general procedure for the reaction with aniline (B41778).
Reaction Scheme:
Caption: Synthesis of N-Phenyl-4-phenylbutanamide.
Experimental Protocol:
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Reaction Setup : In a round-bottom flask, dissolve aniline (1 equivalent) in a suitable solvent such as dichloromethane (B109758) or diethyl ether. Cool the solution in an ice bath.
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Addition of Acyl Chloride : Slowly add 4-phenylbutanoyl chloride (1.1 equivalents) dropwise to the stirred aniline solution. A precipitate of anilinium hydrochloride may form.
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Reaction Monitoring : Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
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Work-up : Upon completion, wash the reaction mixture with a dilute aqueous acid solution (e.g., 1 M HCl) to remove excess aniline, followed by a wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
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Purification : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Ester Synthesis: Reaction with Alcohols
The reaction of 4-phenylbutanoyl chloride with alcohols in the presence of a base yields the corresponding esters. The following is a general procedure for the reaction with ethanol (B145695).
Reaction Scheme:
Caption: Synthesis of Ethyl 4-phenylbutanoate.
Experimental Protocol:
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Reaction Setup : In a round-bottom flask, dissolve ethanol (1 equivalent) in a suitable solvent such as dichloromethane or diethyl ether, and add a non-nucleophilic base like pyridine (B92270) (1.2 equivalents). Cool the solution in an ice bath.
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Addition of Acyl Chloride : Slowly add 4-phenylbutanoyl chloride (1.1 equivalents) dropwise to the stirred alcohol solution.
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Reaction Monitoring : Stir the reaction mixture at room temperature and monitor its progress by TLC.
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Work-up : Upon completion, wash the reaction mixture with a dilute aqueous acid solution (e.g., 1 M HCl) to remove the pyridine, followed by a wash with a saturated aqueous solution of sodium bicarbonate.
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Purification : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by distillation or column chromatography.
Relevance in Drug Development: Targeting Signaling Pathways
Derivatives of 4-phenylbutanoyl chloride, particularly those based on the α-tetralone scaffold, have shown significant potential as modulators of key biological targets, making them attractive for drug discovery programs.
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases are enzymes responsible for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.[4][5] Inhibitors of MAO are used in the treatment of depression and neurodegenerative diseases like Parkinson's disease.[4] Several α-tetralone derivatives have been identified as potent MAO inhibitors.
Caption: Monoamine Oxidase (MAO) Inhibition by α-Tetralone Derivatives.
Diacylglycerol O-acyltransferase 1 (DGAT1) Inhibition
DGAT1 is a key enzyme in the synthesis of triglycerides.[6] Inhibition of DGAT1 is a therapeutic strategy for metabolic disorders such as obesity and type 2 diabetes. Certain α-tetralone derivatives have been investigated as DGAT1 inhibitors.
Caption: DGAT1 Inhibition by α-Tetralone Derivatives.
Conclusion
4-Phenylbutanoyl chloride is a fundamental reagent with significant applications in organic synthesis and medicinal chemistry. Its ability to serve as a precursor to the α-tetralone scaffold provides access to a class of compounds with diverse and potent biological activities. The detailed protocols and pathway illustrations provided in this guide are intended to support researchers in the effective utilization of this versatile chemical for the development of novel therapeutics. Proper safety precautions are paramount when handling this reactive compound.
References
- 1. 4-Phenylbutanoyl Chloride | C10H11ClO | CID 11789865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. 4-Phenylbutyryl chloride, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 4. Monoamine oxidases in development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monoamine oxidase - Wikipedia [en.wikipedia.org]
- 6. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
